molecular formula C17H16FN3O3 B2734896 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1207047-28-6

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2734896
CAS No.: 1207047-28-6
M. Wt: 329.331
InChI Key: XNIVQRQHCOCYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic isoxazole derivative intended for non-human research applications. This compound features a complex molecular structure incorporating two distinct isoxazole rings—one 3,5-dimethyl-substituted and one 3-(4-fluorobenzyl)-substituted—linked by an acetamide group. Isoxazole derivatives are a significant focus in medicinal chemistry due to their broad and promising biological activities, which include potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Researchers are particularly interested in these scaffolds because they often exhibit low cytotoxicity, making them excellent candidates for developing new therapeutic agents . The presence of the 4-fluorophenyl moiety in its structure may be explored to optimize binding affinity and selectivity toward specific biological targets, such as enzyme active sites. This product is designed for in vitro investigative purposes only, including target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling in controlled laboratory settings. It is supplied with comprehensive analytical data to ensure identity and purity. This chemical is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-10-15(11(2)23-20-10)8-17(22)19-9-14-7-16(24-21-14)12-3-5-13(18)6-4-12/h3-7H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVQRQHCOCYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is an oxazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure with two oxazole rings, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of the compound is C16H19N7O2, with a molecular weight of approximately 341.375 g/mol. Its structural characteristics include:

  • Oxazole Rings : Two oxazole rings contribute to its reactivity and interaction with biological targets.
  • Functional Groups : Presence of an acetamide group enhances its solubility and potential bioactivity.

While the exact mechanism of action for this compound is not fully elucidated, its structural features suggest several possible interactions with biological targets:

  • Enzyme Inhibition : The presence of oxazole rings may allow for interaction with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It has been noted that related oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antibacterial Efficacy

A study focusing on the antibacterial activity of oxazole derivatives found that compounds structurally similar to the target compound demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, particularly against Gram-positive bacteria .

Study 2: Anticancer Activity

In vitro studies on related oxazole compounds revealed that they could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Compound AOxazole coreAntibacterial
Compound BOxazole + aromatic ringAnticancer
Compound COxazole + amideAntiproliferative

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential applications in treating various infections due to its antibacterial and antifungal properties. Studies have shown that derivatives of oxazolidinones can effectively inhibit bacterial protein synthesis by targeting the ribosomal machinery .

Research indicates that this compound may possess unique biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest efficacy against several bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Properties: There is ongoing research into the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of this compound are being explored to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining its therapeutic potential and safety profile .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various oxazolidinone derivatives, including the target compound, against Gram-positive bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antibacterial potential.

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer properties of the compound against human cancer cell lines. Results showed that treatment with the compound led to a decrease in cell viability and induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

and highlight compounds with overlapping functional groups, though none are direct structural analogues. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Use/Activity
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide (Target) C₁₈H₁₇FN₂O₃ 328.34 3,5-dimethyl-oxazole, 4-fluorophenyl-oxazole, acetamide bridge Hypothetical: Enzyme inhibition
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-4-yl}methyl)acetamide C₂₂H₂₆FN₅O₂ 411.48 Piperidine-pyrazole core, 3,5-dimethyl-oxazole, acetamide bridge Screening candidate (ID: P807-0463)
N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide C₁₃H₁₂F₄N₃O₂S 350.32 Thiadiazole ring, trifluoromethyl group, 4-fluorophenyl, isopropyl Agrochemical (FOE 5043)

Key Observations :

  • The target compound lacks the piperidine-pyrazole hybrid system seen in the P807-0463 analogue , which may reduce conformational flexibility but enhance selectivity for flat binding pockets.
  • The 4-fluorophenyl group is conserved across all analogues, suggesting its role in π-π stacking or hydrophobic interactions.
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : The target compound’s oxazole N-atoms and acetamide oxygen can act as hydrogen-bond acceptors, similar to FOE 5043 . Graph set analysis (e.g., R₂²(8) motifs) may predict dimerization patterns.
  • Thermal Stability : Crystallographic refinement via SHELXL could reveal tighter packing compared to bulkier analogues like P807-0463, which has a higher molecular weight (411.48 vs. 328.34 g/mol).

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Isoxazole ring formation : Cyclization of β-keto esters or nitrile oxides with hydroxylamine derivatives .
  • Acetamide coupling : Reacting the isoxazole intermediate with chloroacetyl chloride or activated esters in the presence of bases like triethylamine .
  • Purification : Recrystallization from solvents such as pet-ether or ethyl acetate, monitored by TLC for reaction completion .
    Key reagents: Chloroacetyl chloride, triethylamine, DMF for solubility enhancement.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use spectroscopic techniques:
  • NMR : Analyze aromatic proton environments (e.g., fluorophenyl protons at δ 7.0–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and oxazole ring vibrations .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the acetamide group or oxidation of the oxazole rings . Use desiccants to avoid moisture absorption.

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, particularly in sterically hindered steps?

  • Methodological Answer :
  • Solvent choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .
  • Catalysis : Employ Pd/C or Cu(I) catalysts for coupling reactions involving fluorophenyl groups .
  • Temperature control : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation .
  • Stepwise monitoring : Use HPLC or GC-MS to identify bottlenecks in multi-step syntheses .

Q. What strategies are effective in resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay standardization : Normalize protocols (e.g., cell line viability assays using MTT vs. resazurin) to reduce variability .
  • Metabolic stability tests : Evaluate compound degradation in serum (e.g., 24-hour incubation at 37°C) to assess false-negative results .
  • Dose-response curves : Use 8–10 concentration points with triplicate measurements to improve statistical reliability .

Q. How can computational methods elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinases or GPCRs .
  • MD simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability and hydration effects .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .

Q. What analytical approaches are critical for detecting impurities in scaled-up syntheses?

  • Methodological Answer :
  • HPLC-PDA/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate byproducts .
  • Elemental analysis : Verify stoichiometry of C, H, N to confirm purity >98% .
  • X-ray crystallography : Resolve crystal structures to identify stereochemical impurities .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in biological assays?

  • Answer :
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. What steps ensure reproducibility in synthetic protocols across labs?

  • Answer :
  • Detailed SOPs : Specify exact molar ratios, stirring speeds, and cooling rates (e.g., dropwise addition over 30 mins at 0°C) .
  • Reagent sourcing : Use batches with ≥99% purity, verified by Certificates of Analysis (CoA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.